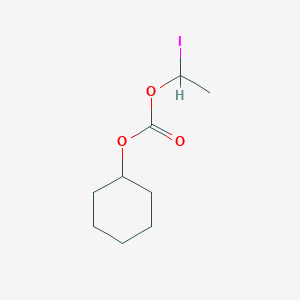

1-Iodoethyl cyclohexyl carbonate

概述

描述

Bleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It was discovered in 1966 by microbiologist Hamao Umezawa. Bleomycin is primarily used as a chemotherapeutic agent to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . It is known for its ability to inhibit DNA synthesis, which makes it effective in targeting rapidly dividing cancer cells .

准备方法

博来霉素通过使用链霉菌属进行微生物发酵生产。发酵过程包括在受控条件下在富含营养的培养基中培养细菌。 通过调节参与博来霉素生物合成的代谢途径可以提高产量 . 然后对发酵液进行提取和纯化过程以分离博来霉素。 工业生产方法包括优化发酵条件,例如温度、pH值和氧气水平,以最大限度地提高产量 .

化学反应分析

博来霉素经历各种化学反应,包括氧化和还原。一个值得注意的反应是当博来霉素与金属离子(如铁)结合时形成金属博来霉素络合物。 这些络合物会产生活性氧,对DNA造成氧化损伤 . 这些反应中常用的试剂包括铜离子和抗坏血酸 . 这些反应形成的主要产物是DNA单链和双链断裂,导致细胞死亡 .

科学研究应用

博来霉素具有广泛的科学研究应用:

作用机制

博来霉素发挥作用的主要机制是通过抑制DNA合成。博来霉素与DNA结合并与金属离子(如铁)形成络合物,从而产生活性氧。 这些活性氧对DNA造成氧化损伤,导致单链和双链断裂 . DNA合成的抑制最终导致细胞死亡。 博来霉素对RNA和蛋白质合成也具有一定的抑制作用 .

相似化合物的比较

博来霉素属于糖肽类抗生素家族,其中包括类似的化合物,如平阳霉素(博来霉素A5)和其他博来霉素类似物(A1-A6,B1-B5) . 这些化合物具有类似的作用机制和细胞毒性途径,依赖于产生DNA断裂以发挥抗癌作用 . 博来霉素在其糖肽结构的特定组合及其形成金属博来霉素络合物的能力方面是独一无二的,这增强了其DNA切割活性 .

类似的化合物包括:

- 平阳霉素(博来霉素A5)

- 博来霉素A1,A3,A4,A6

- 博来霉素B1,B3,B4,B5

属性

IUPAC Name |

cyclohexyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBLBPRJIBIRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1CCCCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455557 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102672-57-1 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

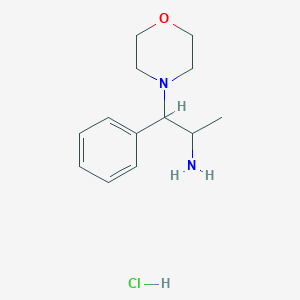

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)